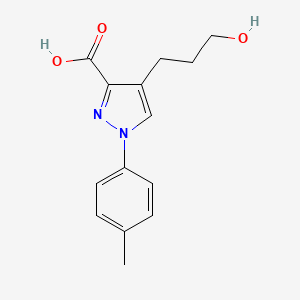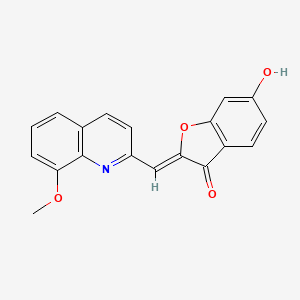
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound characterized by its trifluoroacetyl group attached to the oxazine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dihydro-2H-oxazine-4-carboxylic acid as the starting material.
Trifluoroacetylation: The carboxylic acid group is then converted to its trifluoroacetyl derivative using trifluoroacetic anhydride in the presence of a suitable catalyst.
Methylation: Finally, the trifluoroacetyl group is methylated using methanol under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
作用机制
Target of Action
The trifluoroacetyl group is known to be a functional group that can influence the properties of a compound . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, adjusting the steric and electronic properties of a lead compound .
Mode of Action
Compounds with a trifluoroacetyl group are known to have significant electronegativity, which can influence their interactions with targets . The trifluoroacetyl group can also protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
For instance, the trifluoroacetyl group is involved in the methionine cycle, a critical biochemical pathway for the production of the essential amino acid methionine and the generation of S-adenosylmethionine, the most important cellular methyl-donor .
Pharmacokinetics
The trifluoroacetyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .
Result of Action
The trifluoroacetyl group can influence the properties of a compound, potentially affecting its biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Methyl 2,2,2-trifluoroacetate: Similar in structure but lacks the oxazine ring.
Trifluoroacetyl-protected amino acids: Used in peptide synthesis.
Uniqueness: Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its combination of the trifluoroacetyl group and the oxazine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIJMFHYPWKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
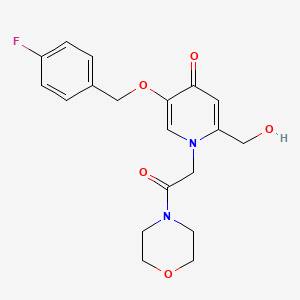
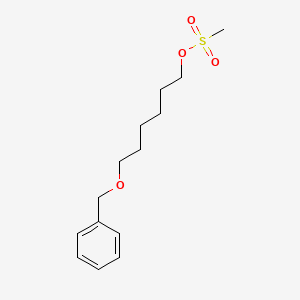
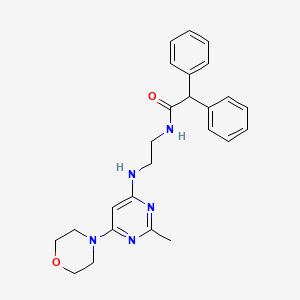
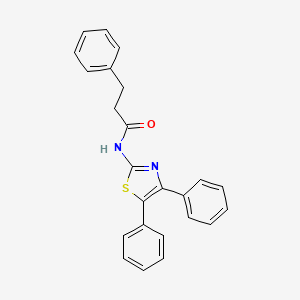
![1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
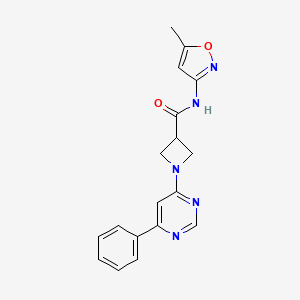
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)
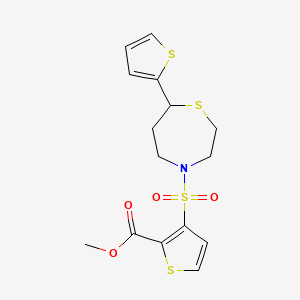
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

